molecular formula C5H10 B14754300 1,2-Dimethylcyclopropane CAS No. 2511-95-7

1,2-Dimethylcyclopropane

Cat. No.: B14754300
CAS No.: 2511-95-7
M. Wt: 70.13 g/mol
InChI Key: VKJLDXGFBJBTRQ-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclopropane (C₅H₁₀) is a strained cycloalkane with two methyl groups attached to adjacent carbons in a cyclopropane ring. Its molecular weight is 70.1329 g/mol, and it exists as stereoisomers due to restricted rotation around the ring . The compound exhibits geometric isomerism, with cis- and trans-configurations distinguished by the spatial arrangement of the methyl groups relative to the cyclopropane plane . The cis isomer (CAS 930-18-7) has both methyl groups on the same side, while the trans isomer (CAS 2402-06-4) has them on opposite sides. Notably, the trans isomer further exhibits optical isomerism, resulting in three distinct stereoisomers in total .

The compound’s strain energy from the cyclopropane ring influences its reactivity, making it prone to ring-opening reactions under specific conditions. Its structural rigidity and stereochemical complexity have applications in organic synthesis and medicinal chemistry, particularly in designing bioactive molecules that interact with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylcyclopropane can be synthesized through the reaction of carbenes with alkenes. One common method involves the use of dichlorocarbene, which is generated in situ from chloroform and potassium hydroxide . The reaction proceeds as follows: [ \text{CHCl}_3 + \text{KOH} \rightarrow \text{CCl}_2 + \text{KCl} + \text{H}_2\text{O} ] [ \text{CCl}_2 + \text{Alkene} \rightarrow \text{Cyclopropane derivative} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of specialized reactors to control the reaction conditions, such as temperature and pressure, to optimize yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Carbene-Alkene Cyclopropanation

The primary method involves reacting carbenes (e.g., methylene) with alkenes. Diazomethane (CH₂N₂) serves as a carbene source under photochemical or thermal activation:

  • Cis-selectivity : Reaction with cis-2-butene produces cis-1,2-dimethylcyclopropane, while trans-2-butene yields trans-isomers, retaining stereochemical integrity .

  • Mechanism : The carbene inserts into the alkene’s π-bond, forming a cyclopropane ring without rearrangement .

Cobalt-Catalyzed Simmons-Smith Reaction

A cobalt variant of the Simmons-Smith reaction enables regioselective dimethylcyclopropanation of 1,3-dienes:

  • Reagents : Me₂CCl₂ (dimethylcarbene source), Zn, and [2-tBuPDI]CoBr₂ catalyst.

  • Scope : Tolerates functional groups like esters, alcohols, and aryl chlorides .

  • Regioselectivity : Cyclopropanation occurs exclusively at terminal double bonds .

Thermal Isomerization

1,2-Dimethylcyclopropane undergoes both geometric (cis-trans*) and structural isomerization upon heating:

Structural Isomerization

  • Products : Forms 2-methylbut-1-ene, 2-methylbut-2-ene, and cis-/trans-pent-2-ene via ring-opening .

  • Kinetics :

    • Rate equations for 2-methylbut-1-ene:
      k=1013.93exp(61900RT) s1k_\infty = 10^{13.93} \exp\left(-\frac{61900}{RT}\right) \text{ s}^{-1}

    • Rate equations for pent-2-enes differ between cis and trans isomers .

IsomerProductRate Constant (k∞)Activation Energy (kcal/mol)
ciscis-pent-2-ene1013.92exp(61400/RT)10^{13.92} \exp(-61400/RT)30.1
cistrans-pent-2-ene1013.96exp(61200/RT)10^{13.96} \exp(-61200/RT)30.3
transcis-pent-2-ene1014.40exp(63600/RT)10^{14.40} \exp(-63600/RT)31.3
transtrans-pent-2-ene1014.30exp(62900/RT)10^{14.30} \exp(-62900/RT)30.9

Geometric Isomerization

  • Mechanism : Proceeds via an "expanded ring" transition state, where the cyclopropane ring temporarily opens to relieve strain .

Hydroxylation by Cytochrome P450 Enzymes

This compound derivatives undergo hydroxylation via P450-mediated radical mechanisms:

  • Isotope Effects : Large intramolecular isotope effects (kH/kD=11k_H/k_D = 11) indicate C–H bond cleavage as the rate-determining step .

  • Cationic Intermediates : Minor cation-derived products (e.g., cycloheptenol) suggest competing pathways alongside radical mechanisms .

Ring-Opening Reactions

Cobalt-catalyzed dimethylcyclopropanated dienes undergo:

  • 1,3-Rearrangements : Nickel-catalyzed ring-opening of vinylcyclopropanes to cyclopentenes .

  • [5 + 2]-Cycloadditions : Rh-catalyzed reactions forming bicyclic products .

Mechanistic Insights

  • Strain Relief : The cyclopropane ring’s inherent strain drives isomerization and cyclopropanation reactions .

  • Transition States : Expanded ring intermediates rationalize stereospecificity in isomerization .

Scientific Research Applications

1,2-Dimethylcyclopropane has various applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethylcyclopropane involves its interaction with molecular targets through its strained ring structure. The ring tension makes the compound highly reactive, allowing it to participate in various chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbenes, which can further react with other molecules .

Comparison with Similar Compounds

Structural Isomer: 1,1-Dimethylcyclopropane

1,1-Dimethylcyclopropane (C₅H₁₀) shares the same molecular formula as 1,2-dimethylcyclopropane but differs in connectivity. Both methyl groups are bonded to a single carbon atom in the cyclopropane ring. Key distinctions include:

Property This compound 1,1-Dimethylcyclopropane
Structure Methyl groups on C1 and C2 Methyl groups on C1
Isomerism Geometric (cis/trans) + Optical No geometric isomerism
Boiling Point Higher (cis vs. trans differ) Lower (single isomer)
Symmetry Lower Higher (Cₛ symmetry)

1,1-Dimethylcyclopropane lacks geometric isomerism because substituents on the same carbon cannot adopt different spatial arrangements .

Stereoisomers of this compound

The stereoisomers of this compound demonstrate distinct physicochemical behaviors:

Isomer cis-1,2-Dimethylcyclopropane trans-1,2-Dimethylcyclopropane
CAS Number 930-18-7 2402-06-4
Symmetry Achiral Chiral (two enantiomers)
Boiling Point Higher (due to dipole alignment) Lower (dipole cancellation)
Biological Role Enhanced BBB penetration Potential enantioselective activity

The cis isomer’s planar symmetry allows for stronger intermolecular interactions, leading to a higher boiling point compared to the trans isomer . The trans isomer’s chirality makes it relevant in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical .

Comparison with Halogenated Analogues: 1,2-Dichloropropane

While 1,2-dichloropropane (C₃H₆Cl₂) shares a similar numbering pattern, its chlorine substituents impart distinct properties:

Property This compound 1,2-Dichloropropane
Substituents Methyl groups Chlorine atoms
Polarity Low (hydrophobic) High (polar, toxic)
Applications Organic synthesis, drug design Industrial solvent (limited due to toxicity)
Toxicity Low (no significant data) High (hepatotoxic, carcinogenic)

The chlorine atoms in 1,2-dichloropropane increase its density (1.16 g/cm³) and reactivity in substitution reactions, contrasting with the hydrocarbon nature of dimethylcyclopropanes .

Q & A

Basic Research Questions

Q. How can the stereoisomerism of 1,2-dimethylcyclopropane be experimentally distinguished, and what are the implications for its physicochemical properties?

this compound exists as three stereoisomers: cis-1,2-dimethylcyclopropane (achiral) and trans-1,2-dimethylcyclopropane (a pair of enantiomers). The cis isomer has methyl groups on the same side of the cyclopropane plane, while the trans isomer has them on opposite sides. Techniques like NMR spectroscopy (chemical shift splitting patterns) and X-ray crystallography can differentiate these isomers. For example, the trans enantiomers exhibit optical activity (via polarimetry), unlike the cis isomer. Boiling points and thermodynamic stability also vary: the trans isomer is more stable due to reduced steric strain compared to the cis form .

Q. What experimental methods are recommended for validating reported thermodynamic data, such as reaction enthalpy (ΔrH°) for this compound?

The reported ΔrH° of -181 ± 4.2 kJ/mol (for unspecified reactions) requires validation using bomb calorimetry or computational methods (e.g., Gaussian with CBS-QB3 theory). Discrepancies in literature data often arise from impurities or incomplete reaction monitoring. Researchers should cross-reference with databases like NIST Standard Reference Data (which provides error margins) and replicate measurements under controlled conditions (e.g., inert atmosphere) .

Q. How does ring strain in this compound influence its reactivity compared to larger cycloalkanes?

Cyclopropane’s 60° bond angles impose significant ring strain (~27.5 kcal/mol), making this compound highly reactive in ring-opening reactions (e.g., hydrogenation or electrophilic addition). Strain is exacerbated in the cis isomer due to eclipsing methyl groups. Reactivity can be quantified via kinetic studies (e.g., reaction rates with bromine) or computational analysis (DFT calculations of bond angles and torsional strain) .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in stability data between cis- and trans-1,2-dimethylcyclopropane?

Conflicting stability data (e.g., trans isomer being more stable) can be modeled using density functional theory (DFT) to compare steric and electronic effects. For example, B3LYP/6-311+G(d,p) calculations reveal that the trans isomer’s staggered conformation reduces van der Waals repulsion between methyl groups. Energy differences (ΔG) between isomers can also be validated via gas-phase chromatography retention times .

Q. What synthetic routes optimize the preparation of enantiomerically pure trans-1,2-dimethylcyclopropane?

Enantioselective synthesis of the trans isomer can be achieved via Simmons-Smith cyclopropanation using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium(II)-binap complexes). Reaction conditions (temperature, solvent polarity) must minimize racemization. Purity is verified via chiral HPLC or vibrational circular dichroism (VCD) .

Q. What analytical techniques are most effective for detecting trace metabolites of this compound derivatives in biological systems?

Derivatives like cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (a deltamethrin metabolite) can be quantified using LC-MS/MS with deuterated internal standards. Sample preparation involves solid-phase extraction (SPE) to isolate urinary metabolites. Detection limits ≤0.1 µg/L are achievable with optimized ionization parameters (e.g., ESI in negative mode) .

Q. How do steric effects in this compound influence its use as a ligand in organometallic catalysis?

The cyclopropane ring’s rigidity and methyl substituents create steric hindrance, which can stabilize low-coordination-state metal complexes (e.g., Pd(0) in cross-coupling reactions). X-ray absorption spectroscopy (XAS) and cyclic voltammetry are used to study ligand-metal interactions. Computational ligand parameterization (e.g., cone angles) aids in predicting catalytic activity .

Q. Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in thermodynamic stability data between computational models and experimental measurements?

Discrepancies often arise from incomplete basis sets (in DFT) or unaccounted solvent effects. A hybrid approach is recommended:

  • Validate computational results with high-pressure mass spectrometry (HP-MS) for gas-phase stability.
  • Compare with solution-phase calorimetry (e.g., isothermal titration calorimetry) for solvation effects.
  • Use error analysis frameworks (e.g., NIST’s uncertainty propagation guidelines) .

Q. What strategies mitigate challenges in synthesizing brominated derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) with high regioselectivity?

Regioselective bromination is achieved via radical chain mechanisms (e.g., N-bromosuccinimide under UV light) or directed C-H activation using Pd catalysts. Steric effects from methyl groups favor bromination at the less hindered carbon. Reaction progress is monitored via GC-MS to detect byproducts like 1,1-dimethylcyclopropene .

Q. How can machine learning improve predictive models for this compound’s physicochemical properties?

Neural networks trained on QSPR (quantitative structure-property relationship) datasets (e.g., molecular descriptors like Wiener index or polar surface area) predict properties like logP or boiling points. Models are validated against experimental data from ChemSpider or PubChem , with attention to stereochemical variability .

Properties

CAS No.

2511-95-7

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

IUPAC Name

1,2-dimethylcyclopropane

InChI

InChI=1S/C5H10/c1-4-3-5(4)2/h4-5H,3H2,1-2H3

InChI Key

VKJLDXGFBJBTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C

Origin of Product

United States

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